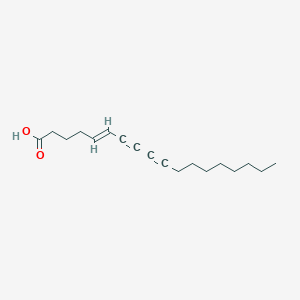![molecular formula C13H18IN5O8P2 B10772347 [32P]2-iodo-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate](/img/structure/B10772347.png)
[32P]2-iodo-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of [32P]MRS2500 involves several steps. Initially, a precursor molecule, 2-iodo-N6-methyl-(N)-methanocarba-2’-deoxyadenosine 3’,5’-bisphosphate (MRS2500), is synthesized. This precursor is then radiolabeled at the 5’ position with phosphorus-32 using polynucleotide kinase and [gamma-32P]adenosine triphosphate . The reaction conditions typically involve the use of specific enzymes and controlled environments to ensure the successful incorporation of the radioactive isotope.
Chemical Reactions Analysis
[32P]MRS2500 primarily undergoes binding reactions with P2Y1 receptors. It does not significantly participate in oxidation, reduction, or substitution reactions under normal physiological conditions. The major product formed from its interaction is a stable complex with the P2Y1 receptor, which can be used for various analytical purposes .
Scientific Research Applications
[32P]MRS2500 is extensively used in scientific research for the quantification of P2Y1 receptors. It has applications in:
Chemistry: Used as a radioligand in binding assays to study receptor-ligand interactions.
Biology: Helps in understanding the distribution and density of P2Y1 receptors in different tissues.
Medicine: Assists in the development of new drugs targeting P2Y1 receptors, which are implicated in various diseases such as thrombosis and inflammation.
Industry: Utilized in the pharmaceutical industry for drug development and receptor characterization.
Mechanism of Action
[32P]MRS2500 exerts its effects by selectively binding to P2Y1 receptors. This binding inhibits the receptor’s normal function, allowing researchers to study the receptor’s role in various physiological processes. The molecular target of [32P]MRS2500 is the P2Y1 receptor, and the pathway involved includes the inhibition of receptor-mediated signal transduction .
Comparison with Similar Compounds
[32P]MRS2500 is unique due to its high selectivity and affinity for P2Y1 receptors. Similar compounds include:
MRS2279: Another P2Y1 receptor antagonist but with different binding characteristics.
MRS2365: A P2Y1 receptor agonist used for comparative studies.
MRS2500: The non-radioactive version of [32P]MRS2500, used in non-radiolabeled assays.
Properties
Molecular Formula |
C13H18IN5O8P2 |
|---|---|
Molecular Weight |
562.16 g/mol |
IUPAC Name |
[(1R,2S,4S,5S)-1-((32P)dihydroxy(32P)phosphoryloxymethyl)-4-[2-iodo-6-(methylamino)purin-9-yl]-2-bicyclo[3.1.0]hexanyl] dihydrogen phosphate |
InChI |
InChI=1S/C13H18IN5O8P2/c1-15-10-9-11(18-12(14)17-10)19(5-16-9)7-2-8(27-29(23,24)25)13(3-6(7)13)4-26-28(20,21)22/h5-8H,2-4H2,1H3,(H,15,17,18)(H2,20,21,22)(H2,23,24,25)/t6-,7+,8+,13+/m1/s1/i28+1 |
InChI Key |
NMVWLEUONAKGCD-PNGSNQAVSA-N |
Isomeric SMILES |
CNC1=C2C(=NC(=N1)I)N(C=N2)[C@H]3C[C@@H]([C@]4([C@@H]3C4)CO[32P](=O)(O)O)OP(=O)(O)O |
Canonical SMILES |
CNC1=C2C(=NC(=N1)I)N(C=N2)C3CC(C4(C3C4)COP(=O)(O)O)OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-fluoro-4-[[3-[2-methyl-4-[2-[2-[(7-nitro-2,3-dihydro-1H-benzimidazol-4-yl)amino]ethoxy]ethoxy]phenyl]phenyl]methoxy]phenyl]propanoic acid](/img/structure/B10772270.png)
-zacopride](/img/structure/B10772272.png)
![(Z)-7-[(1R,2R,3R,4R)-3-[[2-(phenylcarbamoyl)hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B10772279.png)
![3-(1,3-benzothiazol-2-yl)-1-[4-[(4-fluorophenyl)methyl]-5,7,8,8a-tetrahydro-4aH-pyrido[3,4-d]pyridazin-6-yl]propan-1-one](/img/structure/B10772287.png)

![6-[2-[2-(4-Fluoro-3-methylphenyl)-4,4,6,6-tetramethylcyclohexen-1-yl]ethenyl]-4-hydroxyoxan-2-one](/img/structure/B10772298.png)


![3-[[4-(4-(125I)iodanylphenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B10772316.png)

![trisodium;[[(1R,2R,3S,5S)-4-(6-amino-2-methylsulfanylpurin-9-yl)-2,3-dihydroxy-1-bicyclo[3.1.0]hexanyl]methoxy-oxidophosphoryl] phosphate](/img/structure/B10772326.png)
![[4-(benzylcarbamoyloxy)-8-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-3,7-dimethyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B10772345.png)
![disodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B10772354.png)

